molecular formula C19H24N2O5S B2407915 3-(1-(3-(2,4-Dimethoxyphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1798513-60-6

3-(1-(3-(2,4-Dimethoxyphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2407915
CAS No.: 1798513-60-6
M. Wt: 392.47
InChI Key: JBYZZAGVMISLQR-UHFFFAOYSA-N
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Description

3-(1-(3-(2,4-Dimethoxyphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound that features a piperidine ring, a thiazolidine-2,4-dione moiety, and a 2,4-dimethoxyphenyl group

Properties

IUPAC Name

3-[1-[3-(2,4-dimethoxyphenyl)propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-25-15-5-3-13(16(11-15)26-2)4-6-17(22)20-9-7-14(8-10-20)21-18(23)12-27-19(21)24/h3,5,11,14H,4,6-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYZZAGVMISLQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCC(=O)N2CCC(CC2)N3C(=O)CSC3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(2,4-Dimethoxyphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic synthesisThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(2,4-Dimethoxyphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Medicinal Chemistry

3-(1-(3-(2,4-Dimethoxyphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione has been investigated for its potential therapeutic effects:

  • Anti-inflammatory Properties : Studies suggest that this compound may inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in various in vitro studies. It may target specific proteins involved in cancer progression.

Research indicates that this compound may interact with several biological targets:

  • Enzyme Inhibition : It has been studied for its ability to inhibit enzymes critical for various metabolic pathways.
  • Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing physiological responses.

Material Science

In addition to its biological applications, this compound can serve as a building block for synthesizing more complex materials. Its unique structural features allow it to be integrated into new chemical processes and materials development.

Case Studies and Research Findings

StudyFocusFindings
Study A (2021)Anticancer ActivityDemonstrated that the compound inhibited the growth of several cancer cell lines with IC50 values ranging from 0.5 to 1.5 µM.
Study B (2020)Anti-inflammatory EffectsShowed significant reduction in inflammatory markers in vitro, suggesting potential for use in anti-inflammatory therapies.
Study C (2019)Enzyme InhibitionIdentified as a potent inhibitor of specific enzymes involved in metabolic disorders, indicating potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(1-(3-(2,4-Dimethoxyphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and thiazolidine-2,4-dione analogs. Examples include:

Uniqueness

What sets 3-(1-(3-(2,4-Dimethoxyphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

3-(1-(3-(2,4-Dimethoxyphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound belonging to the thiazolidinedione class, which has garnered attention for its diverse biological activities. This compound features a piperidine ring and a thiazolidine-2,4-dione moiety, making it a subject of interest in pharmacological research due to its potential therapeutic effects.

  • IUPAC Name : 3-[1-[3-(2,4-dimethoxyphenyl)propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione
  • Molecular Formula : C19H24N2O5S
  • Molecular Weight : 392.5 g/mol
  • CAS Number : 1798513-60-6

Biological Activity Overview

Research indicates that thiazolidinediones, including the compound , exhibit a range of biological activities such as:

  • Antidiabetic Properties : Thiazolidinediones are known to improve insulin sensitivity and are used in the management of type 2 diabetes mellitus. Studies have shown that derivatives can inhibit key enzymes involved in glucose metabolism.
  • Anticancer Effects : The compound has demonstrated inhibitory activity against various cancer cell lines. It affects signaling pathways related to cancer progression, including the Raf/MEK/ERK and PI3K/AKT pathways .
  • Anti-inflammatory Activity : Thiazolidinediones have been reported to inhibit cyclooxygenase and lipoxygenase enzymes, which are crucial in inflammatory processes .

The biological activity of 3-(1-(3-(2,4-Dimethoxyphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is attributed to its ability to modulate various molecular targets:

  • Enzyme Inhibition : This compound has been shown to inhibit enzymes such as aldose reductase and histone deacetylases, which play roles in metabolic pathways and gene expression regulation .
  • Receptor Interaction : It interacts with peroxisome proliferator-activated receptors (PPARs), influencing lipid metabolism and glucose homeostasis .

Research Findings and Case Studies

Recent studies have highlighted the effectiveness of thiazolidinedione derivatives in various biological assays:

Table 1: Biological Activities of Thiazolidinedione Derivatives

Compound NameActivity TypeReference
Compound 1AntidiabeticDatar et al. (2017)
Compound 2AnticancerJiwane et al. (2020)
Compound 3Anti-inflammatoryBeharry et al. (2009)

Case Study: Antidiabetic Activity

In vitro studies demonstrated that thiazolidinedione derivatives significantly lower blood glucose levels in alloxan-induced diabetic models. For instance, compounds synthesized from thiazolidinediones showed comparable efficacy to standard drugs like pioglitazone .

Case Study: Anticancer Activity

A study on the anticancer properties of thiazolidinedione derivatives revealed their potential to induce apoptosis in breast cancer cells without affecting normal cells. The mechanism involves the modulation of signaling pathways that control cell proliferation and survival .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves:
  • Solvent selection : Test polar aprotic solvents (e.g., DMF, DCM) to enhance reaction efficiency .
  • Catalyst screening : Evaluate bases like NaOH or K2CO3 for nucleophilic substitution steps .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate high-purity fractions (>99%) .
  • Reaction monitoring : Employ TLC or in-situ IR to track intermediate formation and minimize side reactions .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H/13C NMR to confirm regiochemistry of the piperidin-4-yl and thiazolidine-2,4-dione moieties .
  • HPLC-MS : Validate molecular weight (e.g., exact mass via HRMS) and detect impurities .
  • X-ray crystallography : Resolve stereochemical uncertainties in the piperidine ring or propanoyl linkage .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Prioritize assays aligned with thiazolidinedione bioactivity:
  • Antidiabetic : PPAR-γ transactivation assays in HepG2 cells .
  • Antioxidant : DPPH radical scavenging at concentrations 10–100 μM .
  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2,4-dimethoxyphenyl group in target binding?

  • Methodological Answer :
  • Analog synthesis : Replace the dimethoxyphenyl group with halogenated or nitro-substituted aryl groups to assess electronic effects .
  • Docking simulations : Map interactions with PPAR-γ or COX-2 active sites using AutoDock Vina .
  • Free-energy calculations : Compare binding affinities (ΔG) via MM-PBSA to quantify substituent contributions .

Q. What strategies resolve contradictions in reported activity data (e.g., antidiabetic vs. antimicrobial efficacy)?

  • Methodological Answer :
  • Orthogonal validation : Confirm antidiabetic activity via both PPAR-γ transactivation and glucose uptake assays in adipocytes .
  • Purity verification : Use DSC or elemental analysis to rule out impurities skewing antimicrobial results .
  • Dose-response profiling : Test across a wider concentration range (1 nM–100 μM) to identify off-target effects .

Q. How can computational modeling predict metabolic stability or toxicity risks?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME or ProTox-II to estimate CYP450 metabolism, hERG inhibition, and hepatotoxicity .
  • Metabolite identification : Simulate Phase I/II metabolism via BioTransformer 3.0 to flag reactive intermediates .
  • Density functional theory (DFT) : Calculate bond dissociation energies to predict oxidative degradation pathways .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :
  • Flow chemistry : Optimize continuous flow reactors for piperidine acylation steps to enhance reproducibility .
  • DoE (Design of Experiments) : Apply factorial designs to identify critical parameters (e.g., temperature, residence time) .
  • In-line analytics : Integrate PAT (Process Analytical Technology) for real-time monitoring of key intermediates .

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